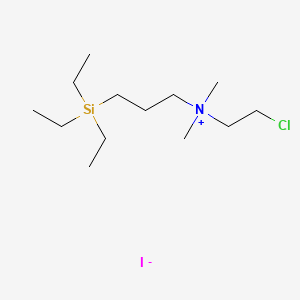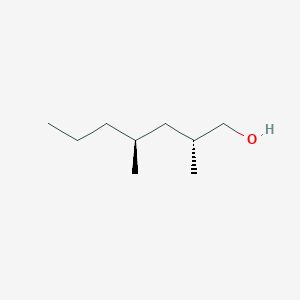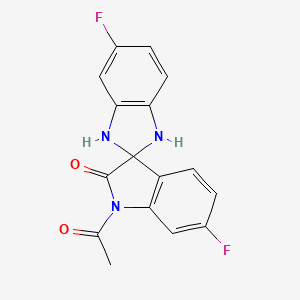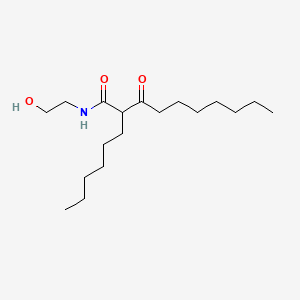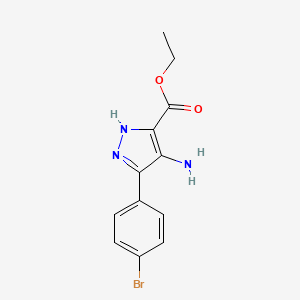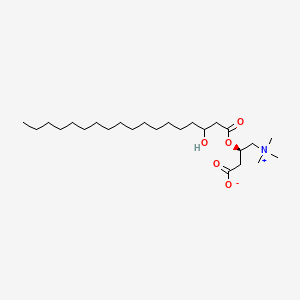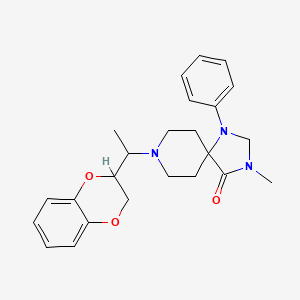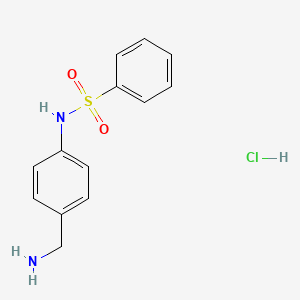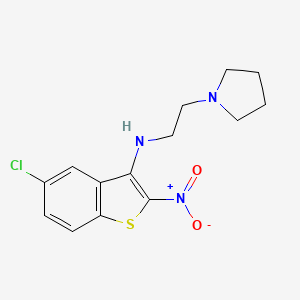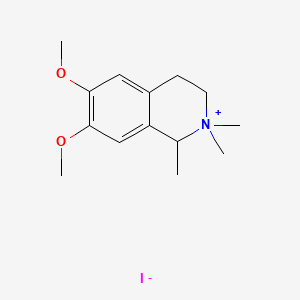
Carnegine methyliodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carnegine methyliodide can be synthesized through the reaction of carnegine with methyl iodide. The process involves the following steps:
Starting Material: Carnegine is used as the starting material.
Reaction with Methyl Iodide: Carnegine is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like methanol or ethanol.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carnegine are reacted with methyl iodide in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield.
Purification: Industrial purification techniques, including distillation and crystallization, are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Carnegine methyliodide undergoes various chemical reactions, including:
Substitution Reactions: The methyl iodide group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield carnegine and methyl iodide.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of carnegine are formed.
Oxidation Products: Oxidized forms of this compound, such as carnegine oxides.
Reduction Products: Reduced forms of this compound, such as carnegine hydrides.
Wissenschaftliche Forschungsanwendungen
Carnegine methyliodide has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of carnegine methyliodide involves its interaction with molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and receptors involved in cellular processes.
Pathways: The compound modulates signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Carnegine methyliodide can be compared with other similar compounds, such as:
Carnegine: The parent compound, which lacks the methyl iodide group.
Anhalonine: Another tetrahydroisoquinoline alkaloid found in cacti.
Lophophorine: A related alkaloid with similar structural features.
Eigenschaften
CAS-Nummer |
5911-58-0 |
|---|---|
Molekularformel |
C14H22INO2 |
Molekulargewicht |
363.23 g/mol |
IUPAC-Name |
6,7-dimethoxy-1,2,2-trimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C14H22NO2.HI/c1-10-12-9-14(17-5)13(16-4)8-11(12)6-7-15(10,2)3;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FHNHMFLAPXSGDH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C2=CC(=C(C=C2CC[N+]1(C)C)OC)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


